7-Chloro-2-methanesulfonyl-benzooxazole
Overview
Description
7-Chloro-2-methanesulfonyl-benzooxazole: is a chemical compound with the molecular formula C8H6ClNO3S and a molecular weight of 231.66 g/mol It is characterized by the presence of a chloro group at the 7th position and a methanesulfonyl group at the 2nd position on a benzooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methanesulfonyl-benzooxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 2-methanesulfonyl-benzooxazole using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Chloro-2-methanesulfonyl-benzooxazole can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the methanesulfonyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted benzooxazole derivatives.
Scientific Research Applications
Chemistry: 7-Chloro-2-methanesulfonyl-benzooxazole is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structural features .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 7-Chloro-2-methanesulfonyl-benzooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methanesulfonyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. This compound may affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2-Methanesulfonyl-benzooxazole: Lacks the chloro group, which may result in different reactivity and binding properties.
7-Chloro-benzooxazole: Lacks the methanesulfonyl group, affecting its solubility and reactivity.
7-Chloro-2-methyl-benzooxazole: Substitutes the methanesulfonyl group with a methyl group, altering its chemical and biological properties.
Uniqueness: 7-Chloro-2-methanesulfonyl-benzooxazole is unique due to the presence of both the chloro and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-chloro-2-methylsulfonyl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c1-14(11,12)8-10-6-4-2-3-5(9)7(6)13-8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIXIMNODRHGML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(O1)C(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271736 | |
Record name | Benzoxazole, 7-chloro-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357352-69-2 | |
Record name | Benzoxazole, 7-chloro-2-(methylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357352-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazole, 7-chloro-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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